molecular formula C14H22O4 B1662914 C75 trans CAS No. 191282-48-1

C75 trans

货号: B1662914
CAS 编号: 191282-48-1
分子量: 254.32 g/mol
InChI 键: VCWLZDVWHQVAJU-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C 75 是一种合成化合物,以其对脂肪酸合酶 (FASN) 的强抑制效应而闻名,FASN 是一种对脂类生物合成至关重要的酶。C 75 的化学名称为 (2R,3S)-四氢-4-亚甲基-2-辛基-5-氧代-3-呋喃羧酸。 它的分子量为 254.32 g/mol,分子式为 C14H22O4 .

科学研究应用

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, also known as (2R,3S)-C75, is a synthetic compound with notable applications in scientific research, particularly as a fatty acid synthase (FASN) inhibitor .

Scientific Research Applications

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is primarily recognized for its role as an inhibitor of fatty acid synthase (FASN) . FASN is an enzyme crucial for synthesizing fatty acids, and its inhibition has potential therapeutic effects in various cancer models . The compound has also been investigated for its effects on mitochondrial function .

Inhibition of Fatty Acid Synthesis

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid acts as a FASN inhibitor and has shown antitumor properties in both in vitro and in vivo studies . It has also been observed to induce hypophagia and weight loss . Furthermore, research indicates that inhibiting fatty acid synthesis can decrease very low-density lipoprotein secretion .

Impact on Mitochondrial Function

Studies suggest that trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid may affect mitochondrial function by inhibiting human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme involved in mitochondrial fatty acid synthesis . This inhibition can lead to decreased lipoic acid (LA) content, impaired mitochondrial function, increased reactive oxygen species, and reduced cell viability . However, it has been shown that a lipoic acid supplement can mitigate C75-induced mitochondrial dysfunction and oxidative stress .

Neuroprotective Role

Research indicates that ferulic acid, a phenolic phytochemical compound, has a neuroprotective effect through its antioxidant and anti-inflammatory functions . Studies have found that ferulic acid treatment can prevent decreases in the levels of peroxiredoxin-2 and thioredoxin, which are important for protection against oxidative stress, in cerebral ischemia .

Influence on Corneal Epitheliopathy

Oral folic acid has been found to ameliorate corneal epitheliopathy, a condition that can occur after intravitreal injections of methotrexate used to treat intraocular lymphoma . This suggests a potential use of folic acid in minimizing drug toxicity in such cases .

Data Table: Synthesis of C75

EntryR2BHSolventTemperature (°C)Overall yield (%)syn-5/trans-8 ratio
1(Chx)2BHCH2Cl20 to rt7160:40
2(Chx)2BHCH2Cl2-20 to rt5445:55
3(Chx)2BHTHF0 to rt5065:35
4(Chx)2BHEt2O0 to rt4265:35
5b(Chx)2BHCH2Cl20 to rt6858:42
6c(Chx)2BHCH2Cl20 to rt6060:40

Case Study 1: Corneal Epitheliopathy Treatment with Folic Acid

A patient with bilateral intraocular lymphoma developed corneal epitheliopathy after intravitreal methotrexate injections. The patient was treated with 1 mg of oral folic acid daily. Within one week, the corneal disease improved by 80% in the eye already experiencing severe epitheliopathy. The second eye, which started weekly intravitreal methotrexate after the initiation of oral folic acid, also showed significantly decreased epithelial disease .

Case Study 2: Ferulic Acid Attenuation of Cerebral Ischemic Injury

生化分析

Biochemical Properties

C75 trans plays a pivotal role in biochemical reactions by inhibiting the activity of fatty acid synthase (FAS). This enzyme is responsible for the synthesis of long-chain fatty acids, which are essential components of cellular membranes and energy storage molecules. By inhibiting FAS, this compound disrupts lipid biosynthesis, leading to a reduction in fatty acid levels within cells .

In addition to FAS, this compound also interacts with carnitine palmitoyltransferase-1 (CPT1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation. The inhibition of CPT1 by this compound results in decreased fatty acid oxidation, further impacting cellular lipid metabolism .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to alter energy metabolism by modulating AMP-activated protein kinase (AMPK) activity. This modulation leads to changes in ATP levels, affecting cellular energy balance . Additionally, this compound influences cell signaling pathways, such as those involving acetyl-CoA carboxylase (ACC) phosphorylation, which plays a role in regulating lipid metabolism .

In cancer cells, this compound exhibits cytotoxic effects by inhibiting FAS activity, leading to reduced cell proliferation and increased apoptosis. This compound has been shown to delay spheroid growth in tumor cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes in lipid metabolism. By binding to the active site of FAS, this compound inhibits the enzyme’s activity, preventing the synthesis of long-chain fatty acids . This inhibition is characterized by a slow-binding mechanism, which allows this compound to exert prolonged effects on lipid biosynthesis .

Furthermore, this compound stimulates CPT1 activity, leading to increased fatty acid oxidation in peripheral tissues. This dual action on FAS and CPT1 results in a comprehensive modulation of lipid metabolism, contributing to the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound treatment leads to a decrease in ATP levels, followed by a prolonged increase above control levels . This biphasic response is indicative of the compound’s dynamic impact on cellular energy metabolism.

This compound has also been shown to induce hypophagia and weight loss in animal models, with these effects being more pronounced shortly after administration . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function, necessitating careful consideration of dosage and administration protocols in experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FAS activity, leading to reduced food intake and body weight . At higher doses, the compound can induce adverse effects, such as increased core body temperature and sympathetic activation . These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FAS, this compound disrupts the synthesis of long-chain fatty acids, leading to alterations in lipid homeostasis . Additionally, the compound’s interaction with CPT1 enhances fatty acid oxidation, further modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAS and CPT1 suggests that it may be localized to cellular compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is closely linked to its activity and function. The compound is primarily localized to compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can exert its inhibitory effects on FAS and CPT1 .

准备方法

C 75 是通过一系列涉及呋喃环形成的化学反应合成的。合成路线通常包括以下步骤:

    呋喃环的形成: 这是通过环化反应实现的。

    亚甲基的引入: 此步骤涉及将亚甲基添加到呋喃环中。

    辛基的添加: 辛基是通过取代反应引入的.

合成通常涉及标准有机化学技术,例如环化、取代和氧化反应 .

化学反应分析

C 75 会发生多种类型的化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所用条件和试剂。

相似化合物的比较

生物活性

Overview

Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly referred to as C75, is a synthetic compound recognized for its role as an inhibitor of fatty acid synthase (FAS). The compound has garnered attention for its potential therapeutic applications in obesity and cancer treatment due to its ability to modulate metabolic pathways.

  • Molecular Formula : C14H22O4
  • Molecular Weight : 254.32 g/mol
  • CAS Number : 191282-48-1

C75 primarily functions by inhibiting FAS, an enzyme critical for fatty acid synthesis. This inhibition leads to several biological effects:

  • Increased Fatty Acid Oxidation : C75 stimulates carnitine palmitoyl-transferase-1 (CPT-1), enhancing fatty acid oxidation and energy expenditure in peripheral tissues.
  • Weight Loss and Feeding Inhibition : In animal models, C75 administration results in significant weight loss and reduced food intake, particularly in high-fat diet-induced obese mice .

Biological Activity in Cancer Models

C75 exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves:

  • Induction of Apoptosis : C75 promotes apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress.
  • Cell Cycle Arrest : The compound has been shown to increase the levels of the cyclin-dependent kinase inhibitor p27KIP1, leading to cell cycle arrest in cancer cells .

Case Studies

Several studies have documented the effects of C75 on different cancer models:

  • Prostate Cancer : In vitro studies have demonstrated that C75 inhibits the growth of PC3 prostate cancer cells with an IC50 of approximately 35 μM. The compound's ability to induce apoptosis was linked to its effects on mitochondrial function and reactive oxygen species (ROS) levels .
  • Breast Cancer : Research indicates that C75 can suppress the proliferation of breast cancer cell lines, suggesting its potential utility in breast cancer therapy.

Biochemical Pathways Affected

C75's inhibition of FAS impacts several key metabolic pathways:

PathwayEffect of C75
Fatty Acid SynthesisInhibition of FAS activity
Fatty Acid OxidationStimulation of CPT-1 activity
Mitochondrial FunctionImpairment leading to increased ROS production
Cell Cycle RegulationIncreased levels of p27KIP1

Dosage and Administration

In animal studies, dosage plays a crucial role in determining the biological outcomes:

  • At varying dosages, C75 has shown a dose-dependent effect on weight loss and energy expenditure. For instance, higher doses resulted in a 50% increase in weight loss compared to controls .

Summary of Findings

C75 demonstrates significant biological activity through its role as a FAS inhibitor, impacting metabolic processes related to obesity and cancer. Its ability to induce apoptosis and inhibit cell proliferation underscores its potential as a therapeutic agent.

属性

IUPAC Name

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191282-48-1
Record name 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 5
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Customer
Q & A

Q1: What is the primary mechanism of action for C75?

A1: C75 acts as a potent, reversible inhibitor of Fatty Acid Synthase (FASN) [, , , ]. FASN is the key enzyme responsible for de novo fatty acid biosynthesis, a process often upregulated in various cancer cells [, , , , ].

Q2: How does C75 impact food intake and energy balance?

A2: Studies show that both central and peripheral administration of C75 significantly reduces food intake and body weight in rodent models [, ]. This effect is linked to the modulation of neuropeptide systems within the hypothalamus, a key brain region regulating energy homeostasis [, ]. C75 appears to act upstream of ghrelin, an orexigenic hormone, suggesting involvement in complex hormonal signaling pathways [].

Q3: What is the role of the central nervous system in C75's anorectic effects?

A3: Research indicates that the central nervous system (CNS) plays a critical role in the anorectic effects of C75. Central administration of C75 is significantly more potent at reducing food intake compared to peripheral administration, suggesting a direct action within the CNS [].

Q4: Does C75 influence thermogenesis in brown adipose tissue (BAT)?

A4: Yes, studies in rats demonstrate that central administration of C75 increases sympathetic nervous system activity to BAT, leading to enhanced thermogenesis and elevated core body temperature. This suggests a potential role for C75 in influencing energy expenditure [].

Q5: Are there differences in the effects of C75 and cerulenin, another FAS inhibitor, on BAT thermogenesis?

A5: While both C75 and cerulenin increase BAT thermogenesis, C75 exhibits faster and more prolonged effects compared to cerulenin []. This highlights potential differences in their pharmacokinetic and pharmacodynamic profiles.

Q6: Does C75 affect glucose metabolism in the brain?

A6: Research suggests an interplay between FASN and the mTORC1 signaling pathway in the hypothalamus, crucial for regulating energy balance []. C75 administration increases the phosphorylation of mTORC1 downstream targets, indicating potential modulation of neuronal glucose utilization [].

Q7: What are the potential applications of C75 in cancer treatment?

A7: C75 has shown promising anti-tumor activity in preclinical studies. It induces apoptosis in human breast cancer cells both in vitro and in vivo, and exhibits significant anti-tumor effects against breast cancer xenografts in mice []. C75's ability to inhibit FASN, a key enzyme often overexpressed in various cancers, makes it a potential target for therapeutic intervention [, ].

Q8: Is there evidence of C75's efficacy in specific cancer types?

A8: Beyond breast cancer, C75 demonstrates potent anti-proliferative effects in pancreatic cancer cells []. Research also suggests it could be a promising therapeutic candidate for B-cell non-Hodgkin lymphoma, particularly primary effusion lymphoma (PEL), due to their reliance on FASN activity [].

Q9: Does C75 impact the tumor microenvironment?

A9: Emerging research suggests that C75 might play a role in influencing the acidic tumor microenvironment. Studies indicate that inhibiting FAS under acidic conditions, such as those found in tumors, enhances the sensitivity of cancer cells to C75 [].

Q10: Does C75 have immunosuppressive properties?

A10: Yes, C75 exhibits potent immunosuppressive activity. It effectively inhibits T cell alloreactivity in mixed leukocyte cultures, suggesting potential applications in suppressing immune responses during organ transplantation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。